2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
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Description
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H19F2N3O2S2 and its molecular weight is 471.54. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibition of Key Enzymes in Cancer Therapy
One study highlights the synthesis of analogues, aiming at potential dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, thereby indicating potential for cancer therapy. The most potent compound among these demonstrated significant dual inhibitory activity against human TS and DHFR, suggesting a promising approach for designing cancer therapeutic agents (Gangjee et al., 2008).
Structural Analysis and Crystallography
Several studies focus on the crystal structures of derivatives, providing insights into their molecular conformations and potential interactions. These analyses reveal the compounds' folded conformations and intramolecular hydrogen bonding, crucial for understanding their biological activities and interactions with biological targets (Subasri et al., 2017), (Subasri et al., 2016).
Imaging and Radiolabeling Applications
Research into the radiosynthesis of selective radioligands for imaging translocator protein (18 kDa) with positron emission tomography (PET) explores the utility of these compounds in diagnostic imaging. Such applications demonstrate the compound's versatility beyond therapeutic use, contributing to advancements in medical imaging techniques (Dollé et al., 2008).
Vibrational Spectroscopy for Drug Analysis
Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been utilized to characterize these compounds further. Such studies provide valuable data on the molecular vibrations and structural integrity, essential for drug design and synthesis (Mary et al., 2022).
Antitumor Activity and Molecular Docking
Investigations into the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlight their potential against various cancer cell lines. Such studies not only showcase the therapeutic potential of these compounds but also employ molecular docking to understand their mode of action at the molecular level (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2S2/c24-16-11-17(25)13-18(12-16)28-22(30)21-19(8-10-31-21)27-23(28)32-14-20(29)26-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,10-13H,4,7,9,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSIBRCBWNTGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.